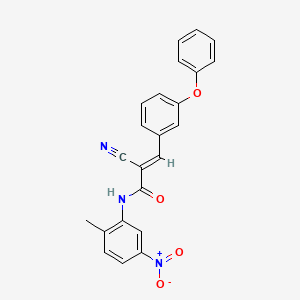
(2E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a nitrile in the presence of a base to form the desired propenamide. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and phenoxyphenyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure with a methoxy group instead of a phenoxy group.
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(4-PHENOXYPHENYL)-2-PROPENAMIDE: Similar structure with a phenoxy group in a different position.
Uniqueness
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17N3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H17N3O4/c1-16-10-11-19(26(28)29)14-22(16)25-23(27)18(15-24)12-17-6-5-9-21(13-17)30-20-7-3-2-4-8-20/h2-14H,1H3,(H,25,27)/b18-12+ |
InChI Key |
TUFGJGKSXFFTTE-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)
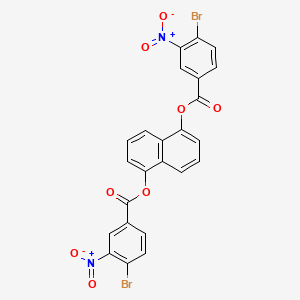

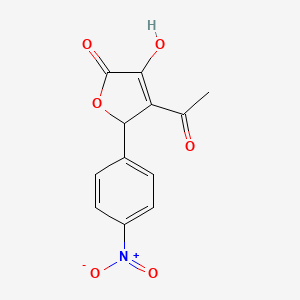
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14921788.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14921792.png)
![2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B14921800.png)
![N-1-adamantyl-2-[(1,4-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B14921804.png)
![5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14921810.png)
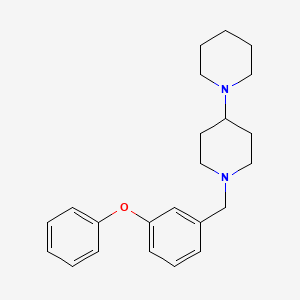
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14921820.png)
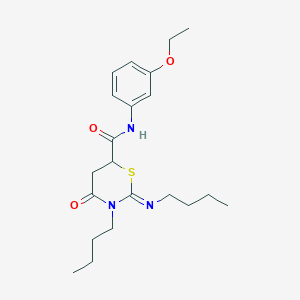
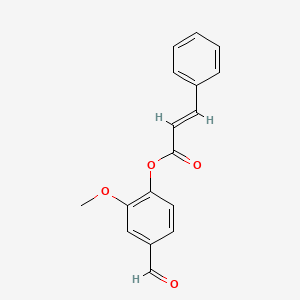
![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14921833.png)
